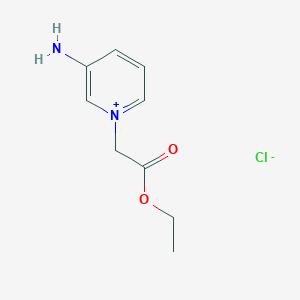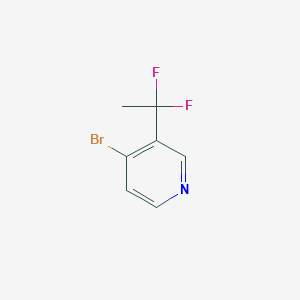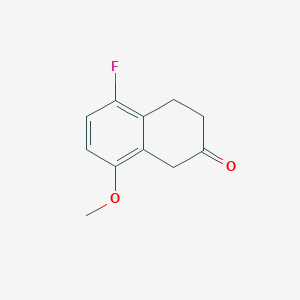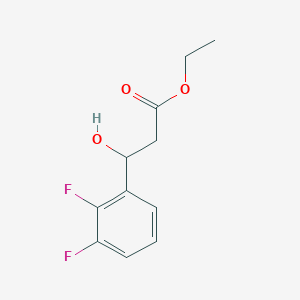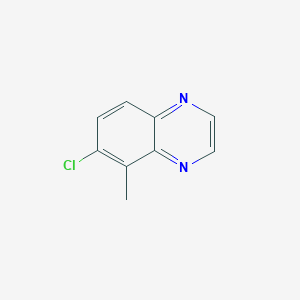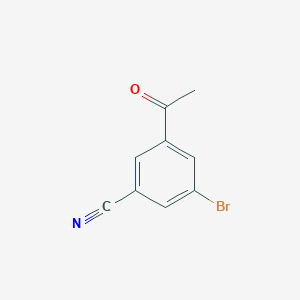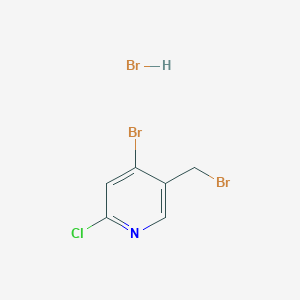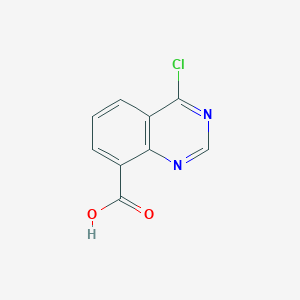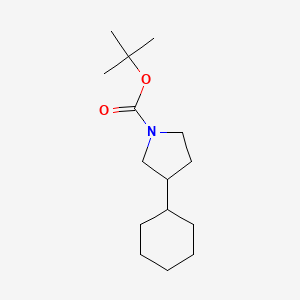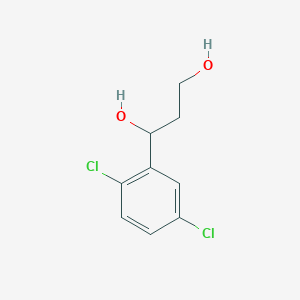
2-(1-Methoxycyclopropyl)isonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methoxycyclopropyl)isonicotinonitrile is an organic compound with the molecular formula C10H10N2O. This compound features a cyclopropyl ring substituted with a methoxy group and an isonicotinonitrile moiety. It is primarily used in research and development settings, particularly in the fields of organic chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxycyclopropyl)isonicotinonitrile typically involves the reaction of isonicotinonitrile with a methoxycyclopropyl derivative. One common method includes the use of a cyclopropylcarbinol intermediate, which is then methoxylated and subsequently reacted with isonicotinonitrile under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反応の分析
Types of Reactions
2-(1-Methoxycyclopropyl)isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(1-Methoxycyclopropyl)isonicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, including polymers and advanced composites
作用機序
The mechanism of action of 2-(1-Methoxycyclopropyl)isonicotinonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
類似化合物との比較
Similar Compounds
Nicotinonitrile: An organic compound with a similar nitrile group attached to a pyridine ring.
Isonicotinonitrile: A structural isomer of nicotinonitrile with the nitrile group attached to a different position on the pyridine ring.
Uniqueness
2-(1-Methoxycyclopropyl)isonicotinonitrile is unique due to the presence of the methoxycyclopropyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
2-(1-methoxycyclopropyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c1-13-10(3-4-10)9-6-8(7-11)2-5-12-9/h2,5-6H,3-4H2,1H3 |
InChIキー |
CJRMTWOIYGLYDQ-UHFFFAOYSA-N |
正規SMILES |
COC1(CC1)C2=NC=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


